molecular formula C18H13ClO4 B6463007 6-chloro-3-(4-ethoxybenzoyl)-2H-chromen-2-one CAS No. 2548982-91-6

6-chloro-3-(4-ethoxybenzoyl)-2H-chromen-2-one

Cat. No.: B6463007
CAS No.: 2548982-91-6
M. Wt: 328.7 g/mol
InChI Key: KXLHHWNYDZGWRT-UHFFFAOYSA-N
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Description

6-chloro-3-(4-ethoxybenzoyl)-2H-chromen-2-one is a synthetic organic compound that belongs to the class of chromenones. Chromenones, also known as coumarins, are a group of compounds with a wide range of biological activities and applications in various fields such as medicine, agriculture, and industry. The presence of a chloro group and an ethoxybenzoyl moiety in its structure makes this compound unique and potentially useful for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-chloro-3-(4-ethoxybenzoyl)-2H-chromen-2-one can be achieved through several synthetic routes. One common method involves the condensation of 4-ethoxybenzoyl chloride with 6-chloro-2H-chromen-2-one in the presence of a base such as pyridine or triethylamine. The reaction is typically carried out at room temperature or slightly elevated temperatures to facilitate the formation of the desired product.

Another method involves the use of a Friedel-Crafts acylation reaction, where 6-chloro-2H-chromen-2-one is reacted with 4-ethoxybenzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. This reaction is usually conducted under anhydrous conditions and at low temperatures to prevent side reactions and ensure high yield.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as cost, availability of raw materials, and desired purity of the final product. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial to maximize yield and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

6-chloro-3-(4-ethoxybenzoyl)-2H-chromen-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of dihydro derivatives or other reduced forms.

    Substitution: The chloro group can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide. Reactions are typically carried out in acidic or basic media.

    Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation can be used. Reactions are usually conducted in solvents like ethanol or tetrahydrofuran.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide, sodium methoxide, or primary amines. Solvents such as dimethylformamide or acetonitrile are commonly used.

Major Products Formed

    Oxidation: Quinones or other oxidized derivatives.

    Reduction: Dihydro derivatives or other reduced forms.

    Substitution: Substituted chromenones with various functional groups.

Scientific Research Applications

6-chloro-3-(4-ethoxybenzoyl)-2H-chromen-2-one has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, such as antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including as a lead compound for drug development.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 6-chloro-3-(4-ethoxybenzoyl)-2H-chromen-2-one depends on its specific application. In biological systems, the compound may interact with various molecular targets, such as enzymes, receptors, or DNA. The presence of the chloro and ethoxybenzoyl groups can influence its binding affinity and specificity towards these targets. The exact pathways involved may vary depending on the biological context and the specific activity being investigated.

Comparison with Similar Compounds

Similar Compounds

  • 6-chloro-3-(4-ethoxybenzoyl)-4-(1-pyrrolidinyl)quinolinium
  • 2-chloro-5-(4-ethoxybenzoyl)pyridine

Comparison

6-chloro-3-(4-ethoxybenzoyl)-2H-chromen-2-one is unique due to its chromenone core structure, which imparts distinct chemical and biological properties Compared to similar compounds, it may exhibit different reactivity, stability, and biological activities

Properties

IUPAC Name

6-chloro-3-(4-ethoxybenzoyl)chromen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13ClO4/c1-2-22-14-6-3-11(4-7-14)17(20)15-10-12-9-13(19)5-8-16(12)23-18(15)21/h3-10H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXLHHWNYDZGWRT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C(=O)C2=CC3=C(C=CC(=C3)Cl)OC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13ClO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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